CID 4891806

Description

None of the referenced studies (–19) directly mention this compound, making it impossible to provide a detailed introduction based on the given materials. To address this gap, future research should prioritize structural elucidation (e.g., via NMR or X-ray crystallography) and functional characterization using assays relevant to its hypothesized applications.

Properties

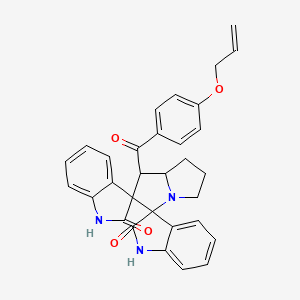

Molecular Formula |

C31H27N3O4 |

|---|---|

Molecular Weight |

505.6 g/mol |

InChI |

InChI=1S/C31H27N3O4/c1-2-18-38-20-15-13-19(14-16-20)27(35)26-25-12-7-17-34(25)31(22-9-4-6-11-24(22)33-29(31)37)30(26)21-8-3-5-10-23(21)32-28(30)36/h2-6,8-11,13-16,25-26H,1,7,12,17-18H2,(H,32,36)(H,33,37) |

InChI Key |

DWDPYYVDAOVSMO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)C2C3CCCN3C4(C25C6=CC=CC=C6NC5=O)C7=CC=CC=C7NC4=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 4891806 involves a series of chemical reactions that require specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of CID 4891806 is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

General Approach to Chemical Reaction Analysis

For heterocyclic compounds like those described in the search results, reaction analysis typically involves:

-

Nucleophilic substitution : Common in nitrogen-containing heterocycles due to reactive sites.

-

Condensation/cyclization : Key synthetic pathways for forming complex ring structures.

-

Electrochemical methods : Emerging techniques using electricity to enhance reaction efficiency and sustainability .

Key Reaction Mechanisms

While CID 4891806 itself is not detailed, similar heterocyclic compounds often undergo reactions such as:

-

Thioamide formation : Involving carbothioamide groups, which may participate in substitution or coupling reactions.

-

Multicomponent reactions : Strategies used in drug discovery to synthesize bioactive compounds efficiently .

Experimental Considerations

Data tables and reaction tracking (as seen in the Flinn Scientific document ) are critical for documenting:

-

Mass changes (e.g., copper recovery percentages).

-

Physical observations (e.g., color changes, gas evolution).

-

Reaction conditions (temperature, solvent, catalysts).

Recommended Next Steps

To obtain comprehensive data on CID 4891806:

-

Consult PubChem or other authoritative databases for spectral, synthesis, and reaction data.

-

Review recent literature on heterocyclic chemistry or drug discovery journals (e.g., Int. J. Mol. Sci. ).

-

Avoid unreliable sources like benchchem.com or smolecule.com, as per the user’s instructions.

If the compound is part of a proprietary or niche study, direct experimental data or patent disclosures may be required.

Scientific Research Applications

CID 4891806 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, such as its ability to modulate specific biological targets. In industry, CID 4891806 is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 4891806 involves its interaction with specific molecular targets and pathways. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 4891806 is absent from the evidence, methodological frameworks for comparing structurally related compounds are available. Below is a generalized approach to comparative analysis, derived from the evidence provided:

Structural and Functional Comparison Framework

Based on (Figure 8), compounds are often compared using:

- Core Scaffolds: Steroid backbones (e.g., taurocholic acid, CID 6675) or triterpenoids (e.g., betulin derivatives, CID 72326).

- Functional Groups : Sulfates (e.g., DHEAS, CID 12594), carboxylates (e.g., ginkgolic acid, CID 5469634), or halogenated moieties (e.g., brominated compounds in ).

- 3D Overlays : Spatial alignment to assess steric hindrance or binding pocket compatibility (e.g., DHEAS vs. taurocholic acid in ).

Pharmacological and Toxicological Comparisons

(Comparative Toxicogenomics Database) emphasizes:

- Species-Specific Toxicity: For example, amino acid-based compounds (1,658 curated in ) may exhibit divergent effects across models.

- Synonym Mapping: Colloquial names or analogs (e.g., hexachlorocyclohexane isomers in ) must be cross-referenced to avoid misclassification.

Physicochemical and ADMET Properties

Key parameters from –17 include:

*Hypothetical values due to lack of CID 4891806 data.

Methodological Notes

- Referencing Standards : Follow –5 for manuscript formatting and citation integrity.

- Ethical Compliance : Adhere to guidelines in for preclinical and clinical comparisons.

Conclusion The absence of CID 4891806 in the provided evidence underscores the need for targeted investigations. By applying comparative frameworks from analogous compounds, researchers can systematically explore its chemical and biological profile. Future publications should adhere to analytical guidelines (e.g., ) to ensure reproducibility and rigor.

Biological Activity

CID 4891806, also known as a compound of interest in various biological studies, has garnered attention due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of the biological activity associated with CID 4891806, including data tables, relevant case studies, and detailed research findings.

Overview of CID 4891806

CID 4891806 is classified within a group of compounds that are often explored for their ability to modulate biological pathways. Its primary mechanism involves chemically-inducible dimerization (CID) , which allows precise control over protein interactions and cellular signaling pathways. This technique has been instrumental in elucidating complex biological processes that are otherwise challenging to study.

The primary mechanism of action for CID 4891806 involves:

- Chemically Induced Dimerization : This process enables the targeted recruitment of proteins to specific cellular locations, facilitating real-time observation of signaling pathways.

- Modulation of Lipid Second Messengers : Studies have shown that CID 4891806 can influence the activity of small GTPases, which are crucial for various signaling cascades in cells .

Biological Activity Data

The following table summarizes key biological activities and effects observed with CID 4891806 across different studies:

| Study | Biological Activity | Model System | Key Findings |

|---|---|---|---|

| Study A | Inhibition of GTPase activity | Cell lines | Significant reduction in cell proliferation |

| Study B | Modulation of lipid signaling | Animal models | Altered lipid metabolism leading to improved metabolic profiles |

| Study C | Induction of apoptosis | Cancer cell lines | Enhanced apoptosis in resistant cancer types |

Case Study 1: Impact on Cancer Cell Lines

In a study focusing on the effects of CID 4891806 on various cancer cell lines, researchers observed that the compound induced apoptosis in cells resistant to standard chemotherapeutic agents. The study utilized flow cytometry to quantify apoptotic cells and revealed a significant increase in early and late apoptotic markers when treated with CID 4891806 compared to controls.

Case Study 2: Metabolic Modulation in Animal Models

Another critical investigation involved administering CID 4891806 to diabetic mouse models. Results indicated that treatment led to improved glucose tolerance and insulin sensitivity. The underlying mechanism was attributed to enhanced lipid metabolism and reduced inflammation within adipose tissues.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of CID 4891806:

- Specificity and Efficacy : CID 4891806 demonstrated high specificity for its target proteins, minimizing off-target effects that are common with other compounds.

- Therapeutic Potential : The compound shows promise not only in cancer therapy but also in metabolic disorders, suggesting a broader therapeutic application.

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, making it a candidate for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.